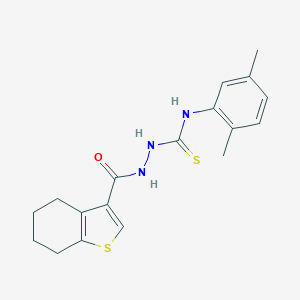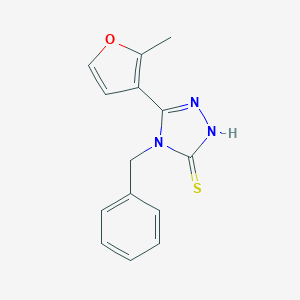![molecular formula C17H15ClN6O5S B456562 2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE](/img/structure/B456562.png)
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a dihydroxypropylsulfanyl group, a nitrophenyl group, and a tetraazolyl group attached to a benzamide backbone.
Méthodes De Préparation
The synthesis of 2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzamide Backbone: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Chloro Group: Chlorination of the benzamide core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dihydroxypropylsulfanyl Group: This step involves the reaction of the chlorinated benzamide with a dihydroxypropylthiol compound under basic conditions.
Formation of the Tetraazolyl Group: The final step involves the cyclization of an appropriate precursor to form the tetraazolyl ring, which is then attached to the benzamide core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The dihydroxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE include:
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE: This compound has a similar structure but lacks the tetraazolyl group, which may affect its reactivity and biological activity.
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a benzamide group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H15ClN6O5S |
|---|---|
Poids moléculaire |
450.9g/mol |
Nom IUPAC |
2-chloro-N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15ClN6O5S/c18-16-2-1-11(23-9-19-21-22-23)6-15(16)17(27)20-10-3-12(24(28)29)5-14(4-10)30-8-13(26)7-25/h1-6,9,13,25-26H,7-8H2,(H,20,27) |
Clé InChI |
LIPZBKDXVRKSSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=CC(=CC(=C3)SCC(CO)O)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=CC(=CC(=C3)SCC(CO)O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456481.png)
![3-({[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B456483.png)
![1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE](/img/structure/B456485.png)
![2-{[2-(3-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456486.png)
![N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B456487.png)
![N-(3-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B456489.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]furan-2-carboxamide](/img/structure/B456490.png)

![4-[(2-chlorophenoxy)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]benzamide](/img/structure/B456493.png)
![N-(2,5-dimethoxyphenyl)-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456496.png)
![4-[(4-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456498.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456500.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456501.png)
